7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as thiazolopyrimidines . Thiazolopyrimidines are heterocyclic compounds that contain a thiazole ring fused to a pyrimidine ring . These compounds are known for their diverse biological activities .
Scientific Research Applications
Synthesis and Chemical Properties
7-Hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is related to a class of compounds that have been the subject of various synthetic and chemical property studies. For example, the work by Drev et al. (2014) discusses the regioselective synthesis of 1- and 4-substituted derivatives in this class, demonstrating the tunable regioselectivity of N-alkylation in these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these substances in various fields, including pharmaceuticals and material science (Drev et al., 2014).
Structural Analysis and Modification
Research by Nagarajaiah and Begum (2014) on thiazolo[3,2-a]pyrimidines highlights the impact of structural modifications on supramolecular aggregation. They examined how varying substituents can lead to significant differences in intermolecular interaction patterns, which is essential for the development of new materials and pharmaceutical compounds (Nagarajaiah & Begum, 2014).
Antimicrobial Applications
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in several studies. For instance, Sayed et al. (2006) and Gein et al. (2015) have synthesized various derivatives and evaluated their antimicrobial activities, demonstrating promising results in this area. Such research is significant for developing new antimicrobial agents, which are increasingly important due to rising antibiotic resistance (Sayed et al., 2006); (Gein et al., 2015).
Mechanism of Action
Mode of Action
The compound acts as an inhibitor of the cGAS enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the production of cyclic GMP-AMP (cGAMP), a second messenger that triggers the immune response .
Result of Action
By inhibiting cGAS, the compound can modulate the immune response. This could be beneficial in conditions where the immune response is overactive or needs to be suppressed for therapeutic reasons .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the physiological environment (e.g., pH, temperature), the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting.
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(3-propan-2-yloxypropyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-8(2)20-6-3-4-14-10(17)9-11(18)15-13-16(12(9)19)5-7-21-13/h5,7-8,18H,3-4,6H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAWSQJKKRCCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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